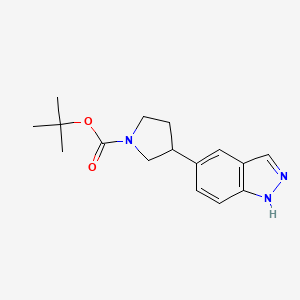
5-(1-Boc-3-pyrrolidinyl)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Boc-3-pyrrolidinyl)-1H-indazole: is a chemical compound that belongs to the class of indazoles It is characterized by the presence of a pyrrolidine ring attached to the indazole core, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the indazole core.
Protection with Boc Group: The final step involves the protection of the nitrogen atom in the pyrrolidine ring using a tert-butoxycarbonyl (Boc) group, which is achieved through reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the indazole core or the pyrrolidine ring, resulting in reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(1-Boc-3-pyrrolidinyl)-1H-indazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential biological activities. It serves as a lead compound for the development of new drugs and therapeutic agents.
Medicine: In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various applications, including the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 5-(1-Boc-3-pyrrolidinyl)pyrimidine
- 5-(1-Boc-3-pyrrolidinyl)quinoline
- 5-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine
Comparison: Compared to these similar compounds, 5-(1-Boc-3-pyrrolidinyl)-1H-indazole is unique due to its indazole core, which imparts distinct chemical and biological properties. The presence of the Boc-protected pyrrolidine ring further enhances its stability and reactivity, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C16H21N3O2 |
|---|---|
Poids moléculaire |
287.36 g/mol |
Nom IUPAC |
tert-butyl 3-(1H-indazol-5-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-7-6-12(10-19)11-4-5-14-13(8-11)9-17-18-14/h4-5,8-9,12H,6-7,10H2,1-3H3,(H,17,18) |
Clé InChI |
HXIQOECNUQRVAH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC3=C(C=C2)NN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


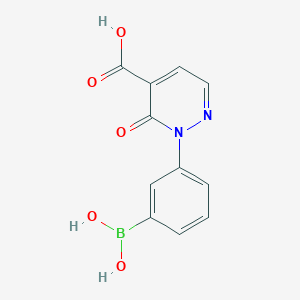

![4-(6-Phenylimidazo[1,2-a]pyrazin-3-yl)benzamide](/img/structure/B13659305.png)
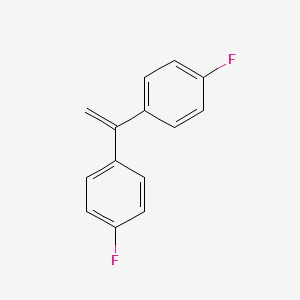
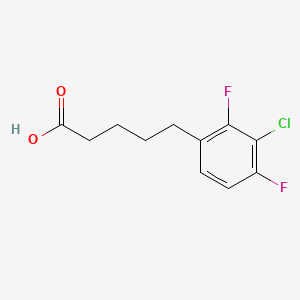

![(6R)-6-(iodomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B13659324.png)
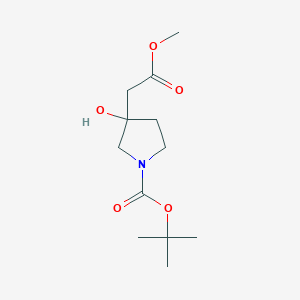
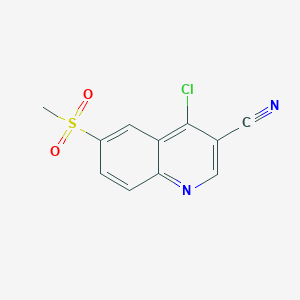
![(E)-4',4'''-(Diazene-1,2-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))](/img/structure/B13659351.png)
![5-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13659356.png)



